N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-(3-methylphenyl)acetamide
Description
This compound belongs to the thienopyrazole-acetamide class, characterized by a fused thiophene-pyrazole core substituted with a tert-butyl group at position 2 and a 3-methylphenylacetamide moiety at position 2. Its structure was likely determined using crystallographic methods such as SHELX, a widely adopted software suite for small-molecule refinement .
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-6-5-7-13(8-12)9-16(22)19-17-14-10-24(23)11-15(14)20-21(17)18(2,3)4/h5-8H,9-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYYEKLHEDYJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-(3-methylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions may include the use of various reagents such as acids, bases, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups, often using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers study its interactions with various biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Synthetic Accessibility : The target compound’s tert-butyl group may simplify synthesis compared to fluorinated or sulfonated analogues, which require specialized reagents.
- Bioavailability : Bulky substituents in the target compound could limit solubility but enhance plasma half-life over polar analogues like the patent compound.
- Target Selectivity: The thienopyrazole core may offer kinase inhibition advantages over naphthyridine-based Goxalapladib, though direct comparative studies are lacking.
Biological Activity
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core, which is known for its stability and reactivity. The IUPAC name provides insight into its molecular composition:
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have demonstrated that compounds with thieno[3,4-c]pyrazole cores often show promising antimicrobial properties. For instance:
- Mechanism : The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
- Case Study : In vitro tests have shown effectiveness against several strains of bacteria and fungi, supporting its use as a potential therapeutic agent in infectious diseases.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Mechanism : It may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Research Findings : A study conducted by researchers at [source] indicated that the compound reduced tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membrane integrity | |
| Anticancer | Inhibition of PI3K/Akt pathway | |
| Antioxidant | Scavenging free radicals |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Receptor Interaction : It might bind to specific receptors on cell surfaces, modulating signaling pathways that lead to apoptosis or cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against common pathogens. Results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
